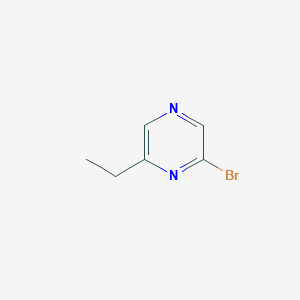

2-Bromo-6-ethyl-pyrazine

Description

Properties

IUPAC Name |

2-bromo-6-ethylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNAMPOICIOTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

The Strategic Utility of 2-Bromo-6-ethylpyrazine as a Versatile Intermediate in Contemporary Pharmaceutical Synthesis

Introduction: The Pyrazine Scaffold and the Role of 2-Bromo-6-ethylpyrazine in Drug Discovery

The pyrazine ring, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent role in modulating biological targets such as kinases.[3] Within the vast landscape of pyrazine-based building blocks, 2-Bromo-6-ethylpyrazine emerges as a particularly valuable intermediate. Its strategic disubstitution allows for selective functionalization through a variety of modern cross-coupling reactions, providing a robust platform for the synthesis of complex molecular architectures. This guide provides detailed application notes and protocols for the use of 2-Bromo-6-ethylpyrazine in key synthetic transformations relevant to drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-Bromo-6-ethylpyrazine is essential for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C6H7BrN2 | N/A |

| Molecular Weight | 187.04 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 110-115 °C at 20 Torr | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Safety and Handling: 2-Bromo-6-ethylpyrazine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[6]

Synthesis of 2-Bromo-6-ethylpyrazine: A Proposed Protocol

While various methods for the synthesis of brominated pyrazines exist, a common route involves the direct bromination of the corresponding pyrazine derivative. Below is a proposed protocol for the synthesis of 2-Bromo-6-ethylpyrazine from 2-ethylpyrazine, adapted from established procedures for similar heterocyclic systems.

Protocol 1: Direct Bromination of 2-Ethylpyrazine

Principle: This method involves the electrophilic aromatic substitution of 2-ethylpyrazine with a brominating agent. The pyrazine ring is electron-deficient, making direct bromination challenging. Therefore, careful control of reaction conditions is crucial to achieve the desired product.

Materials:

-

2-Ethylpyrazine

-

N-Bromosuccinimide (NBS) or Bromine (Br2)

-

Sulfuric acid (concentrated) or Trifluoroacetic acid

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the brominating agent (NBS or Br2, 1.0-1.2 eq) in the same solvent to the reaction mixture. The addition of a strong acid like concentrated sulfuric acid or trifluoroacetic acid can be used to activate the brominating agent for deactivated aromatic systems.[7]

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 2-Bromo-6-ethylpyrazine.

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-6-ethylpyrazine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[8] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp2)-C(sp2) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[5][9][10]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The electron-deficient nature of the pyrazine ring can influence the rate of oxidative addition, a key step in the catalytic cycle.[11] Bulky, electron-rich phosphine ligands are often employed to facilitate this step and promote reductive elimination.[11] The base is required to activate the boronic acid for transmetalation.[12]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-ethylpyrazine with Phenylboronic Acid

Materials:

-

2-Bromo-6-ethylpyrazine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask, add 2-Bromo-6-ethylpyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(PPh3)4 (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-ethyl-6-phenylpyrazine.

Buchwald-Hartwig Amination: Constructing C(sp2)-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of arylamines, which are prevalent in many pharmaceutical agents.[5][13] This reaction is particularly useful for coupling 2-Bromo-6-ethylpyrazine with a wide range of primary and secondary amines.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of the palladium precatalyst, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base.[13] The ligand facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond.[14] A strong base is necessary to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[13]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-6-ethylpyrazine with Aniline

Materials:

-

2-Bromo-6-ethylpyrazine

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

-

Xantphos or a similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.01-0.03 eq) and the phosphine ligand (0.02-0.06 eq) to a flame-dried Schlenk tube.

-

Add sodium tert-butoxide (1.4 eq), 2-Bromo-6-ethylpyrazine (1.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the tube with inert gas.

-

Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-(6-ethylpyrazin-2-yl)aniline.

Sonogashira Coupling: Formation of C(sp2)-C(sp) Bonds

The Sonogashira coupling reaction provides a direct route to synthesize aryl alkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[15]

Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[15] An amine base is used to deprotonate the alkyne and to scavenge the HBr formed during the reaction.

Protocol 4: Sonogashira Coupling of 2-Bromo-6-ethylpyrazine with Phenylacetylene

Materials:

-

2-Bromo-6-ethylpyrazine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube, add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous THF or DMF, followed by 2-Bromo-6-ethylpyrazine (1.0 eq), phenylacetylene (1.2 eq), and the amine base (e.g., TEA, 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-ethyl-6-(phenylethynyl)pyrazine.

Conclusion: A Gateway to Novel Pharmaceutical Scaffolds

2-Bromo-6-ethylpyrazine stands as a testament to the power of strategically functionalized heterocyclic intermediates in modern drug discovery. Its ability to readily participate in a suite of robust and versatile cross-coupling reactions provides medicinal chemists with a reliable and efficient tool to explore novel chemical space. The protocols outlined in this guide serve as a foundation for the synthesis of a diverse array of 2,6-disubstituted pyrazines, paving the way for the discovery of next-generation therapeutics. The continued exploration of the reactivity of this and similar building blocks will undoubtedly fuel innovation in the pharmaceutical industry for years to come.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1534-1538.

-

Chemistry Steps. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3245-3263.

-

PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

- Google Patents. (n.d.). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.

-

YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

-

Patsnap. (n.d.). Bilastine intermediate compound and preparation method thereof. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

-

YouTube. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

Prezi. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent Office.

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

-

Biosynce. (n.d.). China 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0 Manufacturers Suppliers Factory. Retrieved from [Link]

- Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.

-

Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. Retrieved from [Link]

Sources

- 1. US3917872A - Flavoring agent - Google Patents [patents.google.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. biosynce.com [biosynce.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 7. jocpr.com [jocpr.com]

- 8. biosynth.com [biosynth.com]

- 9. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]

- 10. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 11. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. gold-chemistry.org [gold-chemistry.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-ethylpyrazine

Introduction: The Strategic Importance of Substituted Pyrazines in Drug Discovery

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules that interact with biological targets. The functionalization of the pyrazine ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is therefore of paramount importance for the generation of novel molecular entities in drug discovery programs.

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex organic molecules, offering a broad substrate scope and functional group tolerance.[1] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-ethylpyrazine, a key intermediate for the synthesis of a diverse array of substituted pyrazine derivatives. We will delve into three of the most impactful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

PART I: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-ethylpyrazines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the coupling of an organoboron reagent with an organic halide.[2] For electron-deficient heteroaromatics like pyrazines, this reaction provides a reliable route to biaryl and heteroaryl-aryl structures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-6-ethylpyrazine to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, enhancing its nucleophilicity.[3]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-6-ethylpyrazine with an arylboronic acid. Microwave irradiation can be employed to accelerate the reaction.[4]

Materials:

-

2-Bromo-6-ethylpyrazine

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Microwave reaction vial

-

Magnetic stir bar

Procedure:

-

To a microwave reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-ethylpyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 30 minutes.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | A common and effective catalyst system for coupling with electron-deficient heteroaryl halides.[5] |

| Base | K₂CO₃ | A moderately strong base sufficient to promote transmetalation without causing degradation of sensitive substrates. |

| Solvent | 1,4-Dioxane / Water | A common solvent system for Suzuki reactions, with water aiding in the dissolution of the base and facilitating the catalytic cycle. |

| Temperature | 120°C (Microwave) | Microwave heating can significantly reduce reaction times and improve yields.[6] |

Table 1: Key Parameters for the Suzuki-Miyaura Coupling of 2-Bromo-6-ethylpyrazine.

PART II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[7] This reaction is particularly valuable for the preparation of N-aryl and N-heteroaryl amines.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-Bromo-6-ethylpyrazine.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted 2-amino-6-ethylpyrazine is formed via reductive elimination, regenerating the Pd(0) catalyst.

Caption: Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Bromo-6-ethylpyrazine with a primary or secondary amine.

Materials:

-

2-Bromo-6-ethylpyrazine

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

XPhos (3 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

-

Toluene

-

Schlenk tube or sealed reaction vessel

-

Magnetic stir bar

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) to a Schlenk tube equipped with a magnetic stir bar.

-

Add 2-Bromo-6-ethylpyrazine (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for the amination of heteroaryl halides.[9] |

| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene | A common aprotic solvent for Buchwald-Hartwig aminations. |

| Temperature | 100°C | Sufficient thermal energy to promote the reaction, which can be sluggish at lower temperatures. |

Table 2: Key Parameters for the Buchwald-Hartwig Amination of 2-Bromo-6-ethylpyrazine.

PART III: Sonogashira Coupling for the Synthesis of Alkynylpyrazines

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is an efficient method for introducing alkynyl moieties onto the pyrazine ring.

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]

-

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from the copper acetylide, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.

Caption: Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 2-Bromo-6-ethylpyrazine with a terminal alkyne.

Materials:

-

2-Bromo-6-ethylpyrazine

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stir bar

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add 2-Bromo-6-ethylpyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL).

-

Add the terminal alkyne (1.5 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and widely used catalyst system for Sonogashira couplings.[12] |

| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent, facilitating the formation of the copper acetylide. |

| Solvent | THF | A common co-solvent to ensure solubility of all reaction components. |

| Temperature | Room Temperature | Many Sonogashira couplings proceed efficiently at ambient temperature. |

Table 3: Key Parameters for the Sonogashira Coupling of 2-Bromo-6-ethylpyrazine.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of 2-Bromo-6-ethylpyrazine provide a powerful and versatile platform for the synthesis of a wide range of substituted pyrazine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in this guide, offer reliable and efficient methods for the formation of C-C and C-N bonds, enabling the rapid generation of molecular diversity for applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will continue to expand the scope and utility of these transformative reactions.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.

- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544–4568.

- Havelková, M.; Dvořák, D.; Hocek, M.

- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710.

- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.

- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.

- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.

- Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003, 42 (14), 1566–1568.

- Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004, 43 (46), 6250–6284.

- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.

- Leadbeater, N. E.; Marco, M. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave-Induced Heating. Org. Lett.2002, 4 (17), 2973–2976.

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46-49.

- Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007, 107 (1), 133–173.

- Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of 2,6-dichloropyridine: synthesis of 2-aryl-6-chloropyridines. Angew. Chem. Int. Ed.2007, 46(29), 5563-5566.

- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.

- Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angew. Chem. Int. Ed.2005, 44 (5), 674–688.

- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.

- Doucet, H.; Hierso, J.-C. Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angew. Chem. Int. Ed.2007, 46 (6), 834–871.

- de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH: Weinheim, Germany, 2004.

- Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2004, 104 (5), 2285–2310.

- Bellina, F.; Carpita, A.; Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis2004, (15), 2419-2440.

- Stanforth, S. P. Catalytic Cross-Coupling Reactions in Biphenyl Synthesis. Tetrahedron1998, 54 (3-4), 263–303.

- Chinchilla, R.; Nájera, C. Recent advances in the Sonogashira reaction. Chem. Soc. Rev.2011, 40, 5084-5121.

- Jutand, A. Role of the halide salt in the Suzuki-Miyaura reaction. Pure Appl. Chem.2007, 79(10), 1841-1849.

- Hartwig, J. F. Carbon−Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Inorg. Chem.2007, 46(6), 1936-1947.

- Muci, A. R.; Buchwald, S. L. Practical Palladium Catalysts for C−N and C−O Bond Formation. Top. Curr. Chem.2002, 219, 131-209.

- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43(36), 4704-4734.

- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C−C Bond Formation. Acc. Chem. Res.1982, 15(11), 340-348.

- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116(19), 12564-12649.

- Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Microwave assisted Suzuki cross-coupling reaction of 2-chloro-6-substituted purines with boronic acids. Tetrahedron Lett.2004, 45(2), 411-414.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Volatility Loss for 2-Bromo-6-ethylpyrazine

The following technical guide addresses the specific challenges of isolating 2-Bromo-6-ethylpyrazine (and structurally related alkyl-halopyrazines). This class of compounds presents a dual challenge: they possess high vapor pressures (leading to sublimation or co-distillation loss) and are weak bases that can degrade under harsh acidic workups.

This guide is structured to prevent yield loss during the critical Concentration and Purification phases.

Subject: Optimization of Workup Protocols to Mitigate Volatility-Induced Yield Loss Compound: 2-Bromo-6-ethylpyrazine (Analogous CAS for reference: 2-Ethylpyrazine [13925-00-3]; 2-Bromopyrazine [109-08-0]) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Physics of the Loss

Researchers often report "disappearing product" when working up alkyl-halopyrazines. This is rarely due to decomposition but rather azeotropic co-distillation and sublimation .

While 2-Bromo-6-ethylpyrazine has a predicted boiling point of roughly 190–210°C (at 760 mmHg), its vapor pressure becomes significant even at 30–40°C under the reduced pressure of a rotary evaporator (20–100 mbar). If you evaporate to dryness using a standard high-vacuum protocol, the compound will sublime into the trap.

Part 1: Critical Troubleshooting (Q&A Format)

Q1: I am losing significant mass during rotary evaporation. How do I strip the solvent without stripping the product?

A: The error usually lies in applying "standard" vacuum settings used for non-volatile solids. You must adopt a Differential Vacuum Protocol .

-

The Mechanism: Pyrazines form "non-ideal" mixtures with common solvents like Dichloromethane (DCM) and Ethyl Acetate. As the solvent volume decreases, the mole fraction of the pyrazine increases, and it begins to co-distill with the remaining solvent.

-

The Solution:

-

Switch Solvents: If possible, extract with Pentane or Diethyl Ether (BP ~35°C) instead of DCM (BP ~40°C) or EtOAc (BP ~77°C). This allows solvent removal at lower bath temperatures (20°C).

-

The "Keeper" Solvent: Do not evaporate to dryness. Leave a small volume of solvent (e.g., 2–5 mL) in the flask. If you need a solvent-free sample for NMR, use a stream of nitrogen gas (gentle flow) rather than a vacuum pump.

-

Vacuum Limit: Set your vacuum controller to >150 mbar for DCM. Never use an oil pump (<1 mbar) on the crude oil unless freezing the flask (lyophilization approach).

-

Q2: Can I use an acidic workup to trap the pyrazine in the aqueous layer and wash away impurities?

A: Proceed with extreme caution.

-

The Risk: Pyrazines are very weak bases (pKa ~0.5 – 1.0). Unlike pyridines, they do not form tight salts with dilute aqueous acids (e.g., 1M HCl). If you try to extract into 1M HCl, a significant portion of the pyrazine may remain in the organic layer or partition back and forth, leading to yield loss.

-

The Fix: If you must use acid to purify, use anhydrous conditions . Bubble dry HCl gas into an ethereal solution of the crude product. The hydrochloride salt may precipitate as a solid, which is non-volatile. This solid can be filtered, washed, and stored. Regenerate the free base only immediately before the next step.

Q3: My product is an oil. Is distillation better than column chromatography?

A: For this specific compound, Vacuum Distillation (Kugelrohr) is superior to chromatography, provided you control the pressure.

-

Why: Silica gel can irreversibly adsorb electron-deficient nitrogen heterocycles.

-

Protocol: Use a Kugelrohr or Short-Path distillation setup.

-

Pressure: 5–10 mmHg (water aspirator level is safer than oil pump).

-

Temperature: Slowly ramp the oven temperature. The product should distill cleanly, leaving heavy impurities behind.

-

Receiver: Cool the receiving bulb with Dry Ice/Acetone to prevent re-evaporation.

-

Part 2: Optimized Workup Workflow

The following diagram outlines the "Low-Temperature/Controlled-Vacuum" workflow designed to maximize recovery.

Figure 1: Optimized isolation workflow emphasizing low-temperature extraction and controlled vacuum concentration to prevent volatility loss.

Part 3: Solvent & Vacuum Parameters

Use this table to set your rotary evaporator. Do not exceed these vacuum strengths.

| Solvent | Boiling Point (atm) | Recommended Bath Temp | Safety Vacuum Limit (mbar) | Risk Level |

| Pentane | 36.1°C | 20°C | > 400 mbar | Low |

| Diethyl Ether | 34.6°C | 20°C | > 400 mbar | Low |

| Dichloromethane | 39.6°C | 25°C | > 250 mbar | Medium |

| Ethyl Acetate | 77.1°C | 30°C | > 100 mbar | High (Req. stronger vac) |

| Methanol | 64.7°C | 30°C | > 150 mbar | High (Azeotrope risk) |

Senior Scientist Note: If you must use Ethyl Acetate, do not try to remove the last 10%. Add a "chaser" of Pentane and evaporate that to help co-distill the EtOAc without heating the bath further.

Part 4: Storage and Stability

Once isolated, 2-Bromo-6-ethylpyrazine is prone to sublimation even in a closed vial if the headspace is large.

-

Container: Use the smallest possible vial to minimize headspace.

-

Seal: Parafilm is insufficient. Use a Teflon-lined screw cap and wrap with electrical tape or store in a secondary jar with desiccant.

-

Temperature: Store at -20°C . Cold temperatures significantly reduce vapor pressure.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26331, 2-Ethylpyrazine. PubChem. Available at: [Link].

-

The Good Scents Company. (2024). 2-acetyl-6-ethyl pyrazine and Pyrazine Properties. Available at: [Link] (Accessed via Search Result 1.5).

-

Organic Syntheses. (1998). General Procedures for Handling Volatile Nitrogen Heterocycles. (Inferred from standard practice described in Org. Synth. procedures for pyrazines).[1][2][3][4]

Sources

Technical Support Center: Optimizing Catalyst Load for 2-Bromo-6-ethylpyrazine Coupling

Ticket ID: OPT-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst minimization and troubleshooting for electron-deficient heterocycles.

Executive Summary: The Pyrazine Challenge

You are likely working with 2-Bromo-6-ethylpyrazine as a scaffold for a Suzuki-Miyaura or Buchwald-Hartwig coupling. Unlike simple aryl bromides, this substrate presents a unique "push-pull" challenge:

-

Electronic Activation: The electron-deficient pyrazine ring facilitates rapid oxidative addition (OA).

-

Nitrogen Poisoning: The pyrazine nitrogens (N1/N4) are strong

-donors that can competitively bind to the Palladium center, displacing ligands and arresting the catalytic cycle. -

Steric Interference: The 6-ethyl group provides moderate steric bulk, which can hinder the approach of bulky ligands or coupling partners, necessitating a catalyst system with specific bite angles and flexibility.

This guide provides a self-validating protocol to minimize catalyst loading (target <0.5 mol%) while suppressing common side reactions like hydrodebromination.

Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning via N-Coordination.

Technical Insight: The pyrazine nitrogen atoms are coordinating to the Pd(II) species, forming a stable, inactive "Pd-black" precursor or a resting state that cannot undergo transmetallation. This is common when using monodentate phosphines (like PPh

The Fix: Switch to a bidentate ligand or a bulky biaryl monophosphine.

-

Recommendation: Pd(dppf)Cl

(1,1'-Bis(diphenylphosphino)ferrocene) is the "gold standard" here. The large bite angle and chelating effect prevent the pyrazine nitrogen from displacing the ligand. -

Alternative: Pd

(dba)

Q2: I see significant amounts of "de-brominated" 2-ethylpyrazine (Hydrodebromination).

Diagnosis: Hydride Source Contamination or "Over-Active" Catalyst.

Technical Insight: Electron-deficient heterocycles are prone to hydrodebromination.[1] This occurs if the oxidative addition complex intercepts a hydride (often from the solvent, like isopropanol, or via

The Fix:

-

Solvent Switch: Avoid secondary alcohols. Use 1,4-Dioxane or Toluene .

-

Water Control: If using Suzuki coupling, strictly control water ratios (e.g., 4:1 Dioxane:Water). Excess water at high temps can promote protodeboronation of the boronic acid, leaving the Pd species idle and prone to reducing the aryl halide.

-

Base Selection: Switch from K

CO

Q3: How low can I push the catalyst loading?

Target: 0.1 – 0.5 mol%. Strategy: You cannot jump straight to 0.1 mol%. You must determine the Turnover Frequency (TOF) limit.

-

Start: 2.0 mol%.

-

Step-Down: If 2.0 mol% completes in 2 hours, try 0.5 mol% for 8 hours.

-

Critical Factor: Oxygen exclusion. At low loadings (<0.5 mol%), trace oxygen acts as a stoichiometric poison. You must sparge solvents with Argon for 30 minutes, not just "purge" the headspace.

Experimental Optimization Protocols

Protocol A: Catalyst Screening (The "Self-Validating" Run)

Objective: Identify the ligand system that resists N-poisoning.

Setup: Run 3 parallel reactions (50 mg scale).

-

Conditions: 1.0 eq Substrate, 1.2 eq Boronic Acid, 2.0 eq K

PO

| Entry | Catalyst System | Ligand Type | Expected Outcome |

| 1 | Pd(PPh | Monodentate | High Risk. Likely stalls; Pd black precipitates early. |

| 2 | Pd(dppf)Cl | Bidentate (Chelating) | Robust. Best balance of stability and rate. |

| 3 | Pd | Bulky Biaryl | High Activity. Good for difficult coupling partners (steric bulk). |

Validation: Check LCMS at 1 hour. If Entry 2 > Entry 1 by 20% conversion, N-coordination is your bottleneck.

Protocol B: Loading Minimization (The "Step-Down" Method)

Objective: Reduce Pd consumption for scale-up.

-

Baseline: Establish 100% conversion at 1.0 mol% Pd(dppf)Cl

(Time: -

The Halve-and-Hold: Run reaction at 0.5 mol% .

-

Pass Criteria: Reaches >95% conversion within

.

-

-

The Stress Test: Run reaction at 0.1 mol% with degassed solvents (freeze-pump-thaw x3).

-

Pass Criteria: Reaches >90% conversion. If it stalls at 80%, the catalyst is dying (Turnover Number limit reached).

-

Visual Troubleshooting & Logic

Figure 1: Optimization Logic Workflow

This diagram illustrates the decision tree for optimizing the reaction based on observed intermediates and byproducts.

Caption: Decision matrix for troubleshooting low yields. Identification of specific byproducts (hydrodebromination vs. homocoupling) dictates the corrective optimization path.

Figure 2: The "Pyrazine Poisoning" Mechanism

Why standard catalysts fail: The competition between the reactive carbon center and the poisoning nitrogen center.

Caption: Mechanistic competition. Small ligands allow the Pyrazine Nitrogen to bind Pd(0), trapping it. Bulky ligands (XPhos, dppf) sterically preclude this, forcing the reaction down the productive Oxidative Addition pathway.

Scale-Up Considerations (10g - 100g)

When moving from optimization (mg) to scale (g), two new variables emerge:

-

Thermal Management: The coupling is exothermic.

-

Protocol: Do not add catalyst to a hot mixture. Add catalyst at RT, then ramp temperature slowly (1°C/min) to prevent a "runaway" exotherm that degrades the catalyst.

-

-

Metal Scavenging: Pyrazines love to hold onto Palladium.

-

Protocol: Post-reaction, treat the organic phase with SiliaMetS® Thiol or N-acetylcysteine (0.5 eq relative to Pd) at 50°C for 1 hour. This is critical to meet pharmaceutical ppm limits (<10 ppm).

-

References

-

BenchChem Application Notes. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Retrieved from

-

CovaSyn Optimization Case Study. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from

-

MDPI Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Conditions. Retrieved from

-

ChemSpider SyntheticPages. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [3]

Sources

Technical Support Center: Minimizing Debromination in Pyrazine Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination side reactions during the functionalization of pyrazine scaffolds. As an electron-deficient heteroaromatic system, pyrazine presents unique challenges in palladium-catalyzed cross-coupling reactions, with hydrodebromination often being a significant competing pathway that reduces the yield of the desired product and complicates purification.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve these issues effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My primary side product is the debrominated pyrazine. How can I reduce its formation?

The formation of a debrominated (or hydrodehalogenated) pyrazine is a common problem in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This side reaction occurs when the bromine atom on the pyrazine ring is replaced by a hydrogen atom. The root cause is often the formation of a palladium-hydride (Pd-H) species, which can compete with the desired cross-coupling pathway.[3][4]

Potential Causes & Recommended Solutions:

-

High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition and the formation of Pd-H species, favoring debromination.[1]

-

Inappropriate Base Selection: The choice and strength of the base are critical. Strong bases can promote side reactions, including the generation of hydride sources that lead to debromination.[1][6]

-

Presence of Hydride Sources: The Pd-H species responsible for debromination can originate from various sources in the reaction mixture.

-

Solution:

-

Ensure Anhydrous Conditions: Water can act as a proton source. Use freshly dried and degassed solvents and ensure all reagents are anhydrous.[6]

-

Solvent Choice: Some solvents, particularly alcohols, can act as hydride donors.[4] If possible, switch to aprotic solvents like 1,4-dioxane, THF, or toluene.[4]

-

Reagent Purity: Impurities in reagents can also be a source of hydrides. Use high-purity reagents.

-

-

-

Ligand and Catalyst System: The electronic and steric properties of the phosphine ligand play a crucial role. The ligand modulates the stability and reactivity of the palladium center, influencing the competition between reductive elimination (desired product) and debromination.[1]

-

Solution: Employ bulky, electron-rich ligands. These ligands are known to accelerate the rate of reductive elimination, which is the desired product-forming step, often allowing it to outcompete the debromination pathway.[2][4][6]

-

Examples: Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[6]

-

Precatalysts: Utilize modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which can form the active catalytic species more reliably and efficiently.[4][5]

-

-

| Parameter | Recommendation to Minimize Debromination | Rationale |

| Temperature | Lower the temperature (e.g., start at 80 °C) | Reduces the rate of side reactions and catalyst decomposition.[1] |

| Base | Use weaker bases (K₃PO₄, Cs₂CO₃) | Minimizes protonolysis and the formation of Pd-H species.[6] |

| Solvent | Use anhydrous, aprotic solvents (Dioxane, Toluene) | Prevents the solvent from acting as a proton or hydride source.[4][6] |

| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos) | Accelerates the desired reductive elimination step over debromination.[2][6] |

Issue 2: My reaction is sluggish, and upon forcing conditions (higher temperature), I see significant debromination.

This is a classic dilemma in cross-coupling. The conditions required to drive a slow reaction to completion are often the same ones that promote side reactions. Pyrazines, being electron-deficient, can be challenging substrates, leading to slower oxidative addition compared to more electron-rich aryl halides.[4]

Potential Causes & Recommended Solutions:

-

Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst may not be forming efficiently, or it may be deactivating over the course of the reaction.[5] Oxygen is a common culprit, as it can oxidize both the Pd(0) catalyst and the phosphine ligands.[5]

-

Solution:

-

Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5]

-

Use a Reliable Precatalyst: Switch to a modern precatalyst that generates the active L-Pd(0) species more cleanly and efficiently upon addition of a base.[4]

-

-

-

Poor Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation, reducing the concentration of the active nucleophile.[5]

-

Solution: Use more stable boronic acid derivatives like pinacol esters or MIDA boronates. These release the boronic acid slowly under the reaction conditions, maintaining a productive concentration throughout the reaction.[5]

-

-

Sub-optimal Ligand Choice for an Electron-Deficient System: While bulky, electron-rich ligands are generally good for suppressing debromination, the initial oxidative addition step with an electron-deficient pyrazine might be the rate-limiting step.

-

Solution: Screen a small library of ligands. While still focusing on electron-rich and bulky ligands, subtle differences in their structure can have a significant impact on the overall catalytic cycle for your specific substrate.

-

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed pyrazine coupling?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the C-Br bond is cleaved and replaced with a C-H bond.[2] In the context of palladium catalysis, the most commonly accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3][4] After the initial oxidative addition of the bromopyrazine to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br intermediate can undergo reaction with a hydride source. This leads to an Aryl-Pd(II)-H intermediate, which then undergoes reductive elimination to form the debrominated pyrazine and regenerate the Pd(0) catalyst, diverting it from the desired coupling cycle.[4] A competing side reaction in Buchwald-Hartwig amination can also involve β-hydride elimination from the palladium amido intermediate.[7]

Caption: Competing pathways: desired coupling vs. debromination.

Q2: Are certain positions on the pyrazine ring more susceptible to debromination?

A2: Yes, the position of the bromine atom can influence the propensity for debromination, although this is closely tied to the overall electronic nature of the pyrazine substrate. In general, positions that are more electron-deficient may undergo oxidative addition more readily, but the stability of the resulting palladium intermediate is key.[4] For substituted pyrazines, the electronic effects of other groups on the ring will significantly modulate the reactivity of the C-Br bond.

Q3: Can the palladium precursor itself influence the extent of debromination?

A3: Yes, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can have an impact.[6] Pd(II) precatalysts like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species.[5] If this reduction is inefficient or generates side products, it can affect the overall catalytic cycle. Using pre-formed Pd(0) sources like Pd₂(dba)₃ or, more effectively, modern precatalyst systems (e.g., Buchwald precatalysts) that are designed for clean and rapid generation of the active L-Pd(0) catalyst can lead to more reproducible results and potentially lower levels of side reactions.[4][5]

Q4: How does one perform a robust experimental setup to minimize debromination from the start?

A4: A self-validating system starts with meticulous experimental setup. The following protocol provides a robust starting point for a Suzuki-Miyaura coupling designed to suppress debromination.

Caption: Workflow for minimizing debromination in pyrazine coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrazine with Minimized Debromination

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyrazine with an arylboronic acid pinacol ester, incorporating best practices to minimize debromination.

Reagents & Materials:

-

Bromopyrazine substrate (1.0 equiv)

-

Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

-

SPhos ligand (if not using a precatalyst, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: To an oven-dried Schlenk flask or reaction vial, add the bromopyrazine substrate, arylboronic acid pinacol ester, finely ground K₃PO₄, and the palladium precatalyst.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

-

Reaction: Place the sealed reaction vessel in a pre-heated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated side product. The reaction is typically complete in 4-12 hours.[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product from any residual starting material and the debrominated pyrazine.

References

- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.

- BenchChem. (n.d.). How to avoid debromination in pyridine coupling reactions.

- BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.

-

ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- BenchChem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Transition metal-catalyzed functionalization of pyrazines.

- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in 2,6-Disubstituted Pyrazines

Welcome to the technical support center for synthetic strategies involving 2,6-disubstituted pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges when modifying the sterically congested pyrazine core. The inherent electron-deficient nature of the pyrazine ring, combined with the steric bulk of substituents at the 2- and 6-positions, often leads to low reaction yields, sluggish conversions, or complete reaction failure.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot and optimize your synthetic routes. We will explore common issues in a question-and-answer format, covering key reaction classes including cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. However, the steric environment of a 2,6-disubstituted pyrazine can severely impede the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Question 1: My Suzuki-Miyaura coupling of 2-chloro-6-alkylpyrazine with a bulky arylboronic acid is failing. I'm recovering my starting material. What's the likely cause and how can I fix it?

Answer: This is a classic issue where steric hindrance is likely preventing the palladium catalyst from efficiently undergoing oxidative addition to the pyrazine C-Cl bond. The bulky substituents flanking the reaction site create a "crowded" environment that the catalyst cannot easily access.

Causality & Rationale: The oxidative addition step is often the rate-limiting step in cross-coupling reactions involving electron-deficient heterocycles and sterically demanding partners. Standard catalysts like Pd(PPh₃)₄ may be too bulky and not electron-rich enough to overcome this barrier. To address this, you need a catalytic system that is both more reactive and sterically tailored.

Troubleshooting Steps:

-

Switch to a More Active Catalyst System: Employ modern catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands stabilize the catalytically active Pd(0) species and promote the difficult oxidative addition step.

-

Elevate the Reaction Temperature: Increasing thermal energy can help overcome the activation barrier. Microwave irradiation is particularly effective as it allows for rapid and uniform heating to high temperatures, often dramatically reducing reaction times and improving yields for hindered substrates.[1][2]

-

Choice of Base and Solvent: The base is crucial for activating the boronic acid. For hindered couplings, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases like Na₂CO₃. Aprotic polar solvents like dioxane, DMF, or toluene are standard.

Workflow: Troubleshooting a Stalled Suzuki-Miyaura Coupling

Caption: Troubleshooting decision tree for a stalled Suzuki-Miyaura reaction.

Question 2: I'm attempting a Buchwald-Hartwig amination on a 2-bromo-6-arylpyrazine with a secondary amine, but I'm getting low yields and significant de-bromination. How can I improve this?

Answer: Low yields coupled with de-bromination (protodehalogenation) in Buchwald-Hartwig reactions suggest that the reductive elimination step is slow compared to competing side reactions. The steric clash between the bulky 6-aryl group, the secondary amine, and the ligand on the palladium center makes the final bond-forming step difficult.

Causality & Rationale: The key is to use a ligand that is bulky enough to promote the L₂Pd → LPd transition (creating a more reactive three-coordinate intermediate) but also has the right "bite angle" to facilitate the C-N reductive elimination. The choice of base is also critical; a base that is too strong or has a coordinating cation can interfere with the catalyst.[3]

Recommended Ligand/Catalyst Combinations: For sterically demanding aminations, highly effective catalyst systems have been developed. These often involve ligands with large, bulky substituents that can accelerate the reductive elimination step.[4][5]

| Ligand | Structure Example (Simplified) | Key Features | Typical Base |

| Josiphos | Ferrocene-based diphosphine | Excellent for coupling with hindered secondary amines. | NaOtBu |

| tBuXPhos | Biaryl monophosphine | Extremely bulky and electron-rich, highly active for challenging couplings. | K₃PO₄ |

| BrettPhos | Biaryl monophosphine | Very effective for C-N coupling with a wide range of amines. | Cs₂CO₃ |

Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Hindered Pyrazine

This protocol provides a robust starting point for coupling a sterically hindered secondary amine with 2-bromo-6-phenylpyrazine.

-

Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-bromo-6-phenylpyrazine (1.0 mmol, 1.0 eq), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas three times.

-

Solvent and Substrate Addition: Through the septum, add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq) followed by anhydrous toluene (5 mL).

-

Microwave Reaction: Place the vial in a microwave reactor. Heat the reaction mixture to 130 °C for 45 minutes. Monitor the pressure to ensure it remains within safe limits.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-6-phenylpyrazine product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The absence of the starting material and the presence of the desired product peaks validate the protocol's success.

Section 2: FAQs on Organometallic and Nucleophilic Additions

Direct addition of nucleophiles to the pyrazine ring can be challenging due to the substituents at positions 2 and 6.

Question 3: My Grignard reaction with 2,6-dichloropyrazine is giving a complex mixture of products, including mono- and di-substituted compounds, with poor regioselectivity. How can I achieve selective mono-addition?

Answer: The high reactivity of Grignard reagents often leads to over-addition and poor selectivity with di-halogenated pyrazines.[6][7] Steric hindrance alone is often insufficient to stop the second addition. To achieve controlled mono-addition, you should consider using a less reactive organometallic reagent or a more strategic reaction setup.

Causality & Rationale: Grignard reagents are highly basic and nucleophilic, making them difficult to control.[8] Organozinc or organomagnesium reagents prepared via halogen-metal exchange at low temperatures offer a significant advantage. The use of i-PrMgCl·LiCl (Turbo-Grignard) can facilitate a bromine- or iodine-magnesium exchange at low temperatures, creating a more functional-group-tolerant Grignard reagent that can be used in subsequent controlled reactions.[9]

Strategies for Selective Mono-Substitution:

-

Use a Milder Organometallic Reagent: Switch from a pre-formed Grignard reagent to an organozinc reagent (prepared from the corresponding organolithium or Grignard and ZnCl₂). Organozincs are significantly less reactive and often provide higher selectivity in cross-coupling reactions (Negishi coupling).

-

Directed ortho-Metalation (DoM): If your pyrazine has a directing group (e.g., an amide), you can use a strong, sterically hindered base like lithium diisopropylamide (LDA) or a TMP-base (TMP = 2,2,6,6-tetramethylpiperidide) to deprotonate a specific C-H position, followed by quenching with an electrophile. This provides excellent regiocontrol.[10]

-

Low-Temperature Halogen-Metal Exchange: Start with 2-bromo-6-chloropyrazine. The C-Br bond is more reactive towards halogen-metal exchange. By treating with n-BuLi or i-PrMgCl·LiCl at low temperatures (e.g., -78 °C), you can selectively form the organometallic species at the 2-position, which can then be reacted with an electrophile, leaving the C-Cl bond intact for subsequent modification.[9][10]

Visualizing the Halogen-Metal Exchange Strategy

Caption: Workflow for selective mono-functionalization of a dihalopyrazine.

Section 3: Advanced & Alternative Methodologies

When conventional methods fail, exploring alternative synthetic technologies can provide a breakthrough.

Question 4: Thermal heating of my reaction is leading to decomposition of my sensitive pyrazine derivative. Are there any "greener" or milder alternatives?

Answer: Absolutely. For thermally sensitive substrates, modern techniques like continuous-flow synthesis and enzymatic catalysis offer significant advantages over traditional batch heating.

Causality & Rationale:

-

Continuous-Flow Synthesis: In a flow reactor, reagents are pumped through small, heated tubes. This provides superior heat and mass transfer compared to a round-bottom flask. The result is precise temperature control, minimized exposure time to high heat, and often higher yields with fewer byproducts. This technology is particularly useful for reactions that are exothermic or involve unstable intermediates.[11][12]

-

Enzymatic Catalysis: Biocatalysis offers an exceptionally mild and selective way to perform transformations. For instance, lipases can catalyze the amidation of pyrazine esters under very gentle conditions, avoiding the harsh reagents and high temperatures required for chemical methods. This is a key principle of green chemistry.[11]

Comparative Overview: Heating Technologies

| Method | Typical Temperature | Heat Transfer | Scalability | Key Advantage for Hindered Pyrazines |

| Conventional Batch | 80-180 °C | Poor/Uneven | Difficult | Simple setup for initial screening. |

| Microwave Reactor | 100-250 °C | Excellent | Moderate | Rapidly overcomes activation energy barriers.[13][14][15] |

| Continuous Flow | 100-300 °C | Superior | Excellent | Precise control, minimizes degradation of sensitive products.[11] |

References

-

Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

-

Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. [Link]

-

Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

-

Synthesis of pyrazines. Organic Chemistry Portal. [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and reactions of Pyrazine. YouTube. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. [Link]

-

Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed, National Center for Biotechnology Information. [Link]

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

-

Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. ResearchGate. [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central, National Center for Biotechnology Information. [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. PubMed, National Center for Biotechnology Information. [Link]

-

Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate. [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

-

Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. [Link]

-

Strategies To Prepare and Use Functionalized Organometallic Reagents. ACS Publications. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)–B Cross‐Coupling of 1,1′‐Biaryl‐2,6‐diyl Bis(nonaflates). PubMed Central, National Center for Biotechnology Information. [Link]

-

Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines. PubMed, National Center for Biotechnology Information. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central, National Center for Biotechnology Information. [Link]

-

A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PubMed Central, National Center for Biotechnology Information. [Link]

-